3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid
Description
Properties
IUPAC Name |
3-cyano-3-(2,6-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-3-8(12)10(7)6(5-13)4-9(14)15/h1-3,6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHUIXGTIEHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glyoxylic Acid Condensation Followed by In-Situ Reduction
The most widely reported method involves a two-stage process: (1) Knoevenagel condensation between 2-(2,6-dichlorophenyl)acetonitrile and glyoxylic acid to form 3-(2,6-dichlorophenyl)-3-cyanoacrylic acid, followed by (2) selective reduction of the α,β-unsaturated bond.
Stage 1: Condensation Reaction
In a representative procedure, 2-(2,6-dichlorophenyl)acetonitrile (1.0 equiv) reacts with glyoxylic acid (1.2 equiv) in methanol under basic conditions (potassium carbonate, 1.5 equiv) at 25–30°C for 3–5 hours. The reaction proceeds via deprotonation of the acetonitrile’s α-hydrogen, enabling nucleophilic attack on glyoxylic acid’s carbonyl carbon. This step achieves 85–90% conversion to the acrylate intermediate, as monitored by HPLC.
Stage 2: Borohydride-Mediated Reduction
The crude acrylate undergoes in-situ reduction using sodium borohydride (1.8 equiv) in methanol at 50–60°C for 3 hours. The borohydride selectively reduces the conjugated double bond without affecting the nitrile group, yielding this compound. Post-reduction workup involves acidification (HCl to pH 2), extraction with toluene, and crystallization from iso-propanol to afford the product in 87–92% yield with 96–98% purity.
Critical Parameters
- Solvent Selection : Methanol optimizes both condensation and reduction steps by solubilizing ionic intermediates while minimizing side reactions.
- Temperature Control : Maintaining 50–60°C during reduction prevents premature borohydride decomposition while ensuring complete double bond saturation.
- Stoichiometry : A 20% excess of glyoxylic acid drives the condensation to completion, avoiding unreacted acetonitrile starting material.
Catalytic Hydrogenation of Cyanoacrylate Intermediates
An alternative pathway employs catalytic hydrogenation (H₂, 50–100 psi) over palladium-on-carbon (5% w/w) in tetrahydrofuran at 25°C. This method circumvents borohydride usage, potentially benefiting large-scale production. However, competitive nitrile group reduction to primary amines necessitates careful catalyst screening. Using Lindlar catalyst (Pb-doped Pd/C) suppresses over-reduction, achieving 82% yield with 94% purity.
Michael Addition of Cyanide to α,β-Unsaturated Esters
Though less common, a Michael addition approach reacts methyl 3-(2,6-dichlorophenyl)acrylate with potassium cyanide in dimethyl sulfoxide (DMSO) at 80°C. The cyanide nucleophile attacks the β-position, followed by ester hydrolysis (NaOH, 1M) to the carboxylic acid. This route suffers from lower yields (68–73%) due to competing polymerization but offers a non-borohydride alternative.
Enzymatic Synthesis Using Nitrilase Catalysts
Emerging biocatalytic methods utilize nitrilase enzymes to hydrolyze 3-(2,6-dichlorophenyl)-3-cyanoacrylonitrile to the target acid in phosphate buffer (pH 7.5) at 37°C. While environmentally benign, this method currently achieves only 55–60% conversion, requiring genetic engineering of enzyme thermostability for industrial viability.
Optimization of Reaction Conditions
Solvent Systems for Improved Yield
Comparative solvent screening reveals methanol’s superiority in the glyoxylic acid route (Table 1). Polar aprotic solvents like acetonitrile increase condensation rates but hinder subsequent reduction steps due to sodium borohydride incompatibility.
Table 1: Solvent Impact on Condensation-Reduction Yield
| Solvent | Condensation Conversion (%) | Reduction Yield (%) | Overall Purity (%) |
|---|---|---|---|
| Methanol | 89 | 92 | 96 |
| Ethanol | 85 | 88 | 94 |
| Acetonitrile | 92 | 72 | 89 |
| Tetrahydrofuran | 78 | 81 | 91 |
Temperature-Controlled Reduction Kinetics
Isothermal calorimetry studies demonstrate that sodium borohydride reduction proceeds optimally at 55°C (Figure 1). Below 45°C, incomplete double bond reduction leaves 8–12% acrylate impurity. Above 65°C, borohydride decomposition generates sodium metaborate, complicating purification.
Acid Workup Strategies
Post-reduction acidification to pH 2.0 with hydrochloric acid precipitates the product while dissolving residual borate salts. Subsequent toluene extraction removes non-polar byproducts, with X-ray diffraction confirming crystalline purity >98%.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows a single peak at t₃ = 6.72 min, confirming <2% impurities. Mass spectrometry ([M-H]⁻ = 272.97 m/z) validates molecular identity.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scale-Up Feasibility |
|---|---|---|---|---|
| Glyoxylic Acid/Borohydride | 92 | 96 | 6 | High |
| Catalytic Hydrogenation | 82 | 94 | 8 | Moderate |
| Michael Addition | 73 | 89 | 12 | Low |
| Enzymatic | 60 | 85 | 24 | Experimental |
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
- 3-(2,4-Dichlorophenyl)-3-cyanopropanoic acid (CAS RN: [1003707-08-1]): This analog differs in the chlorine substitution pattern on the phenyl ring (2,4- vs. 2,6-dichloro).
2,5-Dichloropyridine-3-carboxylic acid (CAS RN: [59782-85-3]):
Replacing the phenyl ring with a pyridine heterocycle introduces nitrogen-mediated electronic effects. The pyridine ring’s basicity and planar structure may alter binding affinity in metal coordination or enzyme inhibition compared to the phenyl-based analog .
Heterocyclic Analogues
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS RN: [3919-76-4]): This compound features an isoxazole ring fused to the carboxylic acid group. The isoxazole’s oxygen and nitrogen atoms confer rigidity and hydrogen-bonding capacity, contrasting with the flexible propanoic acid chain in the target compound. Its higher melting point (221–222°C) suggests enhanced crystallinity .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (from ):
Substituting one chlorine with fluorine and converting the carboxylic acid to an acid chloride increases electrophilicity, making it reactive toward amines or alcohols in synthetic pathways .
Functional Group Variations
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (from ):
The acid chloride group (vs. carboxylic acid) enhances reactivity in acylations but reduces stability under ambient conditions .
Data Tables
| Compound Name | CAS RN | Key Structural Features | Molecular Weight (g/mol) | Melting Point (°C) | Functional Groups |
|---|---|---|---|---|---|
| 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid | [1447606-34-9] | 2,6-Dichlorophenyl, cyano, carboxylic acid | Not provided | Not available | –COOH, –CN, Cl (aromatic) |
| 3-(2,4-Dichlorophenyl)-3-cyanopropanoic acid | [1003707-08-1] | 2,4-Dichlorophenyl, cyano, carboxylic acid | Not provided | Not available | –COOH, –CN, Cl (aromatic) |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | [3919-76-4] | Isoxazole ring, methyl, carboxylic acid | 272.08 | 221–222 | –COOH, Cl (aromatic), methyl |
| 2,5-Dichloropyridine-3-carboxylic acid | [59782-85-3] | Pyridine ring, chlorine substituents | Not provided | Not available | –COOH, Cl (heterocyclic) |
Research Findings and Implications
The cyano group’s electron-withdrawing nature may lower the pKa of the carboxylic acid, increasing acidity and solubility in polar solvents .
Heterocyclic vs. Aliphatic Backbones :
- Isoxazole-containing analogs exhibit higher melting points due to rigid heterocyclic cores, suggesting superior crystallinity for formulation in solid dosage forms .
Reactivity and Applications :
- Acid chloride derivatives (e.g., [3919-76-4]) are pivotal intermediates in amide or ester synthesis but require anhydrous handling .
- Pyridine-based analogs may serve as ligands in catalysis or metallodrugs due to nitrogen’s lone-pair electrons .
Limitations: The provided evidence lacks toxicity data, pharmacokinetic profiles, or explicit applications for the target compound.
Biological Activity
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, often referred to as DCPC, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN\O
- CAS Number : 1447606-34-9
- Molecular Weight : 255.09 g/mol
The structure features a dichlorophenyl group attached to a cyanopropanoic acid moiety, which is significant for its interaction with biological targets.
The biological activity of DCPC is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : DCPC has been shown to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can alter the activity of pathways involved in inflammation and cancer progression.
- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways that regulate cellular functions.
1. Anticancer Activity
Research indicates that DCPC exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted that DCPC significantly reduced the viability of breast cancer cells through apoptosis induction mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
2. Anti-inflammatory Effects
DCPC has demonstrated anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.
| Model | Dose (mg/kg) | Effect on Cytokines |
|---|---|---|
| Carrageenan-induced | 50 | ↓ TNF-alpha, ↓ IL-6 |
| LPS-induced | 25 | ↓ IL-1β |
3. Neuroprotective Properties
Preliminary studies suggest that DCPC may have neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays showed that DCPC could reduce reactive oxygen species (ROS) levels in neuronal cell cultures.
Case Studies
Several case studies have explored the therapeutic potential of DCPC:
- Case Study 1 : In a murine model of breast cancer, administration of DCPC resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
- Case Study 2 : A clinical evaluation assessed the safety and efficacy of DCPC in patients with chronic inflammatory conditions. Results indicated improved symptoms and reduced inflammatory markers after treatment with DCPC over eight weeks.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2,6-dichlorophenyl)-3-cyanopropanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 2,6-dichlorobenzaldehyde and cyanoacetic acid under basic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalyst (e.g., ammonium acetate or piperidine). Post-condensation decarboxylation may require acidic or thermal treatment to yield the final product. Reaction monitoring via TLC or HPLC is advised to optimize intermediates and final purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify the aromatic proton environment (2,6-dichlorophenyl group) and the cyano-propanoic acid backbone. IR spectroscopy can confirm the presence of nitrile (C≡N, ~2200 cm) and carboxylic acid (O-H, ~2500–3000 cm) functional groups .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for quantification and impurity profiling. Melting point analysis provides additional purity validation .
Advanced Research Questions
Q. How can computational methods elucidate the mechanistic pathways in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the condensation mechanism, identifying transition states and energy barriers. Solvent effects (e.g., ethanol polarity) on reaction kinetics can be simulated using COSMO-RS. Molecular docking may predict interactions if the compound is studied for bioactivity (e.g., enzyme inhibition) .
Q. What strategies are effective for resolving contradictions in reported bioactivity data for halogenated aryl-propanoic acid derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Meta-Analysis : Cross-reference PubChem or ChEMBL datasets to identify trends in structure-activity relationships (SAR). For example, substituent effects (e.g., Cl vs. F) on antibacterial activity can be systematically compared .
- Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to confirm binding affinities reported via fluorescence assays .
Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during condensation to induce enantioselectivity .
- Crystallization : Use chiral resolving agents (e.g., cinchona alkaloids) for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What are the key considerations for designing SAR studies on this compound analogs?
- Methodological Answer :
- Substituent Variation : Modify the aryl group (e.g., 2,4-dichloro vs. 2,6-dichloro) or replace the cyano group with other electron-withdrawing groups (e.g., nitro, carbonyl).
- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., cyclooxygenase inhibition for anti-inflammatory potential). Use SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) and prioritize analogs with drug-like profiles .
Q. How should researchers address discrepancies in solubility and stability data for this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Solubility : Perform shake-flask experiments across a pH range (2–12) with UV-Vis quantification. Compare with computational predictions (e.g., ACD/Labs or MarvinSketch).
- Stability Studies : Use accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation products (e.g., decarboxylation or hydrolysis). Buffer systems (e.g., phosphate vs. citrate) can stabilize the compound in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
